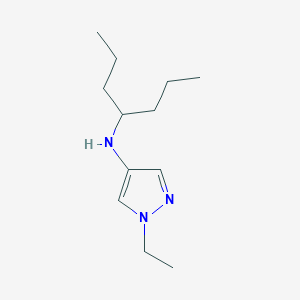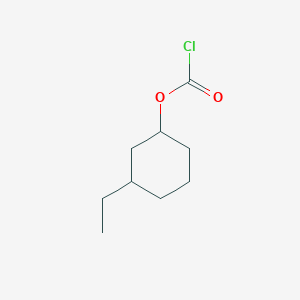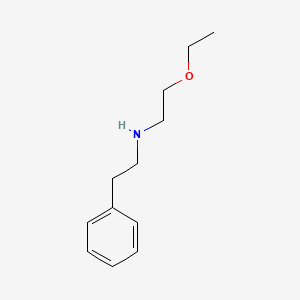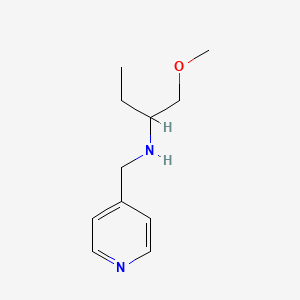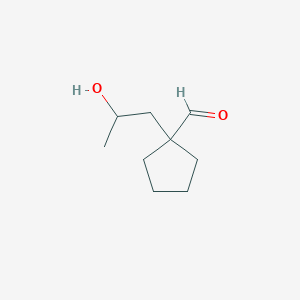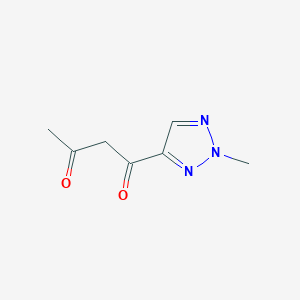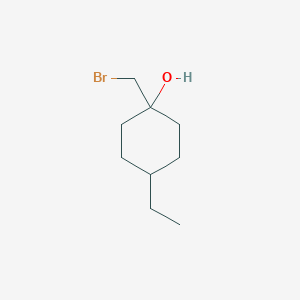amine](/img/structure/B13295008.png)
[1-(5-Bromothiophen-2-yl)ethyl](3-methoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromothiophen-2-yl)ethylamine is an organic compound with the molecular formula C10H16BrNOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring, an ethyl group at the 1-position, and a 3-methoxypropylamine group attached to the ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)ethylamine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Alkylation: The brominated thiophene is then subjected to alkylation with ethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Amination: The resulting intermediate is reacted with 3-methoxypropylamine under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of 1-(5-Bromothiophen-2-yl)ethylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, replacing it with a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate are used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or other substituted derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-(5-Bromothiophen-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of thiophene derivatives’ interactions with biological systems. It can be used to investigate the effects of brominated thiophenes on cellular processes and enzyme activities.
Medicine
In medicinal chemistry, 1-(5-Bromothiophen-2-yl)ethylamine is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, the compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices and sensors.
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)ethylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(5-Bromothiophen-2-yl)methylamine: Similar structure but with an ethyl group instead of a 3-methoxypropylamine group.
1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride: Similar structure but with a hydrochloride salt form.
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride: Contains an additional hydroxyl group.
Uniqueness
1-(5-Bromothiophen-2-yl)ethylamine is unique due to the presence of the 3-methoxypropylamine group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16BrNOS |
|---|---|
Molecular Weight |
278.21 g/mol |
IUPAC Name |
N-[1-(5-bromothiophen-2-yl)ethyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C10H16BrNOS/c1-8(12-6-3-7-13-2)9-4-5-10(11)14-9/h4-5,8,12H,3,6-7H2,1-2H3 |
InChI Key |
DHJNXISWUNTPSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Br)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


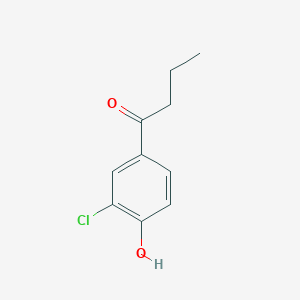
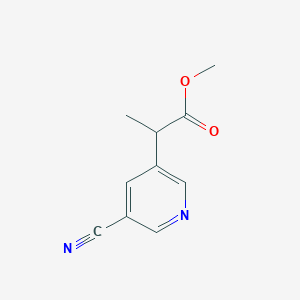
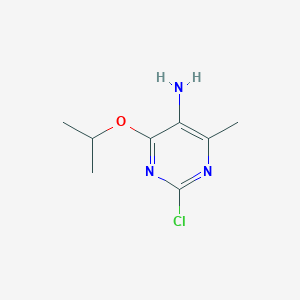
![1-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13294954.png)

